molecular formula C7H7BrN2O2 B11878793 2-Bromo-6-methoxynicotinamide

2-Bromo-6-methoxynicotinamide

Cat. No.: B11878793
M. Wt: 231.05 g/mol
InChI Key: HRTXOGCAUDWPOP-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical reactions. benthambooks.com Their utility stems from the presence of one or more halogen atoms attached to the pyridine ring, which can be readily replaced by other functional groups through various substitution reactions. benthambooks.com This reactivity allows chemists to construct complex molecular architectures that are often difficult to synthesize by other means. benthambooks.com

The selective introduction of halogens at specific positions on the pyridine ring is a significant challenge in organic chemistry. mountainscholar.orgchemrxiv.org However, the development of new synthetic methods has made a diverse range of halogenated pyridines accessible for use in pharmaceuticals, agrochemicals, and materials science. mountainscholar.orgresearchgate.net These compounds are particularly valued as starting materials for creating substituted pyridines, which are key components in many biologically active molecules. benthambooks.com

Role of Nicotinamide (B372718) Scaffolds in Chemical Biology and Drug Discovery Research

Nicotinamide, a form of vitamin B3, is a crucial molecule in numerous biological processes. Its core structure, known as a nicotinamide scaffold, is a recurring motif in many enzymes and cofactors, most notably nicotinamide adenine (B156593) dinucleotide (NAD). mdpi.com NAD plays a central role in cellular metabolism and signaling, making enzymes that utilize it attractive targets for drug development. mdpi.com

Researchers in chemical biology and drug discovery frequently use nicotinamide-based scaffolds to design molecules that can interact with these enzymes. mdpi.comnih.gov By modifying the nicotinamide structure, scientists can create inhibitors or modulators of specific enzymes, which can be valuable tools for studying biological pathways and for developing new therapeutic agents. biorxiv.orgbohrium.com The nicotinamide scaffold's ability to mimic the natural substrate allows for the design of highly potent and selective compounds. bohrium.com For instance, derivatives of nicotinamide have been explored as potential treatments for a variety of diseases. mdpi.com

Overview of 2-Bromo-6-methoxynicotinamide as a Versatile Synthetic Intermediate

This compound combines the advantageous features of both halogenated pyridines and nicotinamide scaffolds. The bromine atom at the 2-position of the pyridine ring provides a reactive site for introducing a wide range of substituents, while the methoxy (B1213986) group at the 6-position and the nicotinamide core can influence the compound's biological activity and physical properties. benthambooks.comsmolecule.com

This trifunctional nature makes this compound a highly versatile intermediate in multi-step organic syntheses. google.com It can be used to construct a variety of more complex molecules with potential applications in medicinal chemistry. For example, it can serve as a starting point for the synthesis of novel enzyme inhibitors or receptor modulators. The strategic placement of the bromo, methoxy, and carboxamide groups allows for a modular approach to drug design, where different fragments can be systematically introduced to optimize a compound's properties.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Appearance White to off-white solid
Melting Point 168-172 °C
Solubility Soluble in DMSO and methanol (B129727)

Note: The properties listed are based on typical values and may vary slightly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-6-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11)

InChI Key

HRTXOGCAUDWPOP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N)Br

Origin of Product

United States

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes to 2-Bromo-6-methoxynicotinamide and its Precursors

The construction of the this compound scaffold can be approached through several established synthetic pathways. These routes often involve the sequential formation of the nicotinamide (B372718) core and the introduction of the bromo and methoxy (B1213986) substituents onto the pyridine (B92270) ring.

Amidation Reactions for Nicotinamide Formation

A fundamental step in the synthesis of nicotinamides is the amidation of the corresponding carboxylic acid or its derivatives. This transformation can be achieved through various methods, including the reaction of a nicotinic acid with an aminating agent. One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

For instance, nicotinic acids can be treated with thionyl chloride to form the corresponding nicotinoyl chloride, which readily reacts with ammonia to yield the desired nicotinamide. Alternatively, the methyl or ethyl ester of the nicotinic acid can be subjected to ammonolysis, where the ester is heated with ammonia in a suitable solvent, such as methanol (B129727) or ethanol, to produce the amide.

Enzymatic approaches have also been developed for the green and efficient synthesis of nicotinamide derivatives. For example, lipases, such as Novozym® 435 from Candida antarctica, have been shown to catalyze the amidation of methyl nicotinate (B505614) with various amines in high yields. This biocatalytic method offers mild reaction conditions and can be implemented in continuous-flow microreactors, significantly reducing reaction times compared to traditional batch processes.

A general representation of these amidation reactions is presented in the table below:

Starting MaterialReagent(s)ProductKey Features
Nicotinic Acid1. SOCl₂2. NH₃NicotinamideHigh reactivity of acyl chloride intermediate.
Nicotinate EsterNH₃, HeatNicotinamideGood yields, requires elevated temperatures.
Methyl NicotinateAmine, Novozym® 435N-Substituted NicotinamideGreen, efficient, mild conditions, fast reaction times in microreactors.

Halogenation and Alkoxylation Strategies on Pyridine Rings

The introduction of bromo and methoxy groups onto the pyridine ring is a critical aspect of the synthesis of this compound. The regioselectivity of these reactions is paramount to obtaining the desired isomer.

Direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, various methods have been developed to achieve regioselective bromination. For substituted pyridines, the existing substituents direct the position of incoming electrophiles. For instance, the presence of an electron-donating group, such as a methoxy group, can activate the pyridine ring towards electrophilic substitution. Selective bromination of 2-methoxy-6-methylpyridine (B1310761) has been shown to yield 5-bromo-2-methoxy-6-methylpyridine, indicating the directing effect of the methoxy and methyl groups. tandfonline.com Theoretical analysis and experimental verification of regioselective electrophilic aromatic bromination have been subjects of study to predict and control the outcomes of such reactions. mdpi.com

Alkoxylation, specifically methoxylation, of a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. This typically involves reacting a halopyridine with sodium methoxide. The position of the leaving group (halogen) dictates the position of the incoming methoxy group. For the synthesis of this compound, a precursor such as 2,6-dibromopyridine (B144722) could potentially undergo selective methoxylation at the 6-position.

Multi-Step Synthesis from Readily Available Starting Materials

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. A plausible route commences with a commercially available substituted pyridine, such as 6-bromo-2-methoxynicotinic acid or its corresponding methyl ester, methyl 2-bromo-6-methoxynicotinate.

The synthesis can be envisioned as follows:

Starting Material Selection: Commercially available 6-bromo-2-methoxynicotinic acid or methyl 2-bromo-6-methoxynicotinate serves as a key starting point.

Amidation: The carboxylic acid can be converted to the amide via standard coupling methods. For instance, treatment with a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine source such as ammonia or ammonium (B1175870) chloride, and a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF), would yield this compound. Alternatively, the methyl ester can be directly subjected to ammonolysis.

The following table outlines a potential multi-step synthesis:

StepStarting MaterialReagents and ConditionsIntermediate/Product
16-Bromo-2-methoxynicotinic acidHATU, NH₄Cl, DIPEA, DMFThis compound
or
1Methyl 2-bromo-6-methoxynicotinateNH₃, Methanol, HeatThis compound

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives can benefit significantly from such approaches.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

The bromine atom in this compound provides a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound could be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to generate 2-aryl-6-methoxynicotinamides. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, the coupling of 2-bromopyridines with arylboronic acids has been well-established. nih.gov Regioselective Suzuki coupling has also been demonstrated on dibrominated pyridine systems. core.ac.uk A patent application describes the Suzuki-Miyaura coupling of methyl 6-bromo-2-methoxynicotinate with (3,4-dimethylphenyl)boronic acid using APhos Pd G3 as the catalyst. google.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound can be reacted with a variety of primary or secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP or Xantphos) and a base (e.g., NaOtBu) to produce 2-amino-6-methoxynicotinamide (B13925379) derivatives. The Buchwald-Hartwig amination is a powerful tool for introducing diverse amine functionalities. Practical methods for the amination of 2-bromopyridines have been developed, even with volatile amines. acs.orgacs.orgnih.gov

The table below summarizes these potential palladium-catalyzed derivatizations:

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl-6-methoxynicotinamide
Buchwald-HartwigPrimary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)2-Amino-6-methoxynicotinamide

Enantioselective Synthesis of Chiral Amide Derivatives

The synthesis of chiral molecules is of utmost importance in pharmaceutical research. While this compound itself is not chiral, it can be a precursor to chiral derivatives, particularly those exhibiting atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond.

The development of enantioselective methods for the synthesis of atropisomeric amides has been an active area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed bromination. acs.org Furthermore, catalytic enantioselective methods for the construction of non-biaryl atropisomeric amides bearing a C-N chiral axis have been reviewed, highlighting the use of transition-metal catalysis and organocatalysis. nih.govmdpi.com

Emerging Methodologies for Efficient Synthesis

Recent advancements in chemical synthesis are moving towards more controlled, efficient, and safer manufacturing processes. Methodologies such as continuous flow synthesis and systematic reaction optimization are at the forefront of this evolution, offering substantial advantages over traditional batch processing.

Continuous flow chemistry, where reactants are continuously pumped into and mixed within a reactor, has emerged as a powerful alternative to conventional batch synthesis. stolichem.commt.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scalability. tue.nlresearchgate.net

For a multi-step synthesis that could lead to this compound, a continuous flow setup would allow for the telescoping of reaction sequences, minimizing the need for isolation and purification of intermediates. researchgate.net For instance, a hypothetical flow synthesis could involve the bromination of a methoxypyridine precursor in one reactor module, immediately followed by amidation in a subsequent module. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can significantly improve reaction selectivity and yield. researchgate.net

Key Advantages of Continuous Flow Synthesis:

Feature Benefit in the Synthesis of this compound
Enhanced Heat Transfer Allows for the use of highly exothermic reactions (e.g., bromination) with minimal risk of thermal runaways, leading to fewer side products.
Precise Residence Time Control Enables fine-tuning of the reaction time to maximize the formation of the desired product and minimize degradation or by-product formation.
Improved Mixing Ensures homogeneous reaction conditions, which is crucial for reactions involving multiple phases or sensitive reagents.
Increased Safety The small volume of the reactor at any given time significantly reduces the risks associated with handling hazardous reagents or intermediates. stolichem.com

| Scalability | Production can be scaled up by running the system for longer periods or by numbering up (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. |

While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the principles of flow chemistry are broadly applicable and offer a promising avenue for its efficient and safe production. amt.uk

The optimization of reaction conditions is a critical step in developing any synthetic process to ensure high efficiency, reproducibility, and cost-effectiveness. Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to identify the optimal reaction space more rapidly and with fewer experiments than traditional one-variable-at-a-time (OVAT) methods. mt.comrsc.orgacs.org

For the synthesis of this compound, a DoE approach could be used to optimize a key transformation, for example, the conversion of a precursor like 2-chloro-6-methoxynicotinamide via a nucleophilic substitution or a coupling reaction. Factors such as temperature, catalyst loading, base concentration, and solvent choice could be systematically varied to maximize the yield and purity of the final product. mt.comacs.org

A hypothetical DoE study for a Suzuki coupling reaction to introduce the methoxy group is illustrated in the table below. The response measured would be the reaction yield.

Hypothetical Design of Experiments (DoE) for Synthesis Optimization:

Experiment Temperature (°C) Catalyst Loading (mol%) Base Equivalence Solvent Yield (%)
1 80 1 1.5 Toluene 65
2 100 1 1.5 Dioxane 78
3 80 2 1.5 Toluene 72
4 100 2 1.5 Dioxane 85
5 80 1 2.5 Dioxane 75
6 100 1 2.5 Toluene 81
7 80 2 2.5 Dioxane 88

Reagent Selection:

The choice of reagents, including solvents, bases, and catalysts, is paramount to the success of a synthesis.

Solvent Screening: The solvent can profoundly influence reaction rates and selectivity. A systematic screening of solvents with varying polarities and properties (e.g., aprotic polar, protic polar, non-polar) is essential. researchgate.netresearchgate.netacs.org For instance, in a nucleophilic aromatic substitution to form this compound, solvents like DMF, DMSO, or NMP might be screened to find the optimal medium.

Base and Catalyst Selection: The nature of the base and catalyst (if applicable) can be critical. For reactions like cross-coupling, a wide array of ligands and metal precursors are available, and screening is necessary to identify the most active and selective combination for the specific substrates involved. Similarly, the strength and nature of a base can determine the outcome of a reaction, and a screening of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine, DBU) bases is often performed.

Through the systematic and concurrent optimization of these parameters, it is possible to develop a robust and high-yielding process for the synthesis of this compound.

Reactivity Profile and Chemical Transformations of 2 Bromo 6 Methoxynicotinamide

Functional Group Interconversions at the Pyridine (B92270) Ring

The strategic location of the functional groups on the pyridine ring allows for a range of selective transformations, enabling the synthesis of complex molecular architectures.

The carbon-bromine bond at the C2 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon and heteroatom substituents, a key strategy in medicinal chemistry for creating diverse molecular libraries.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling 2-bromo-6-methoxynicotinamide with various boronic acids or esters. This reaction has been employed in the synthesis of novel inhibitors for biological targets. For instance, it has been used as a key step in the synthesis of Nek2 kinase inhibitors, where the bromine atom is coupled with arylboronic acids to introduce substituted phenyl rings.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The bromine atom can be substituted by a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base. This method is crucial for synthesizing compounds where an amino group is required at the C2 position, which is a common motif in pharmacologically active molecules.

Sonogashira Coupling: The formation of carbon-carbon triple bonds is achieved through the palladium-copper co-catalyzed Sonogashira coupling with terminal alkynes. This reaction introduces alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecular structure.

Stille Coupling: This reaction involves the coupling of the bromo-compound with organostannanes, providing another reliable method for C-C bond formation. It has been utilized in the synthesis of biaryl compounds as part of the development of inhibitors for enzymes such as casein kinase 1 (CK1).

A summary of representative cross-coupling reactions is presented below.

Reaction TypeReagentsCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acid, Base (e.g., K₂CO₃)Pd catalyst (e.g., Pd(PPh₃)₄)2-Aryl-6-methoxynicotinamide
Buchwald-HartwigAmine (R-NH₂), Base (e.g., NaOtBu)Pd catalyst and Ligand2-Amino-6-methoxynicotinamide (B13925379)
SonogashiraTerminal alkyne, Base (e.g., Et₃N)Pd catalyst and Cu(I) co-catalyst2-Alkynyl-6-methoxynicotinamide
StilleOrganostannane (R-SnBu₃)Pd catalyst (e.g., Pd(PPh₃)₄)2-Alkyl/Aryl-6-methoxynicotinamide

The methoxy (B1213986) group at the C6 position is generally less reactive than the bromine at C2. However, it can undergo specific transformations, most notably ether cleavage to reveal the corresponding pyridone.

Demethylation: The methoxy group can be cleaved to form a hydroxyl group, leading to the formation of the 6-oxo-1,6-dihydropyridine-3-carboxamide tautomer. This transformation is typically achieved under strong acidic conditions (e.g., using hydrobromic acid or hydroiodic acid) or with Lewis acids such as boron tribromide (BBr₃). This conversion can significantly alter the biological activity and physicochemical properties of the molecule.

The primary amide group at the C3 position offers another site for chemical modification.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (6-methoxy-2-bromonicotinic acid) under acidic or basic conditions. This carboxylic acid can then be used in subsequent reactions, such as esterification or amide coupling with different amines.

Dehydration: Treatment with dehydrating agents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), can convert the amide into a nitrile group (2-bromo-6-methoxy-3-cyanopyridine). The nitrile itself is a versatile functional group that can undergo further reactions.

N-Alkylation/N-Arylation: While less common for primary amides, derivatization on the amide nitrogen is also possible, leading to secondary or tertiary amides.

Nucleophilic and Electrophilic Reactivity Patterns

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen. This deficiency is enhanced by the electron-withdrawing nature of the bromo and amide substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is susceptible to SNAr reactions. While the bromine at C2 is the primary site for metal-catalyzed substitutions, strong nucleophiles can also displace the methoxy group at the C6 position, particularly if the ring is activated.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the pyridine ring of this compound is generally difficult due to its electron-poor nature. The positions available for substitution (C4 and C5) are deactivated. Therefore, harsh reaction conditions would be required, and such reactions are not commonly reported for this substrate.

Rearrangement Reactions and Structural Isomerization

For this compound and its direct derivatives, major skeletal rearrangement reactions are not commonly reported in the literature. The stability of the substituted pyridine ring system generally precludes facile isomerization under typical synthetic conditions.

Derivatization Strategies for Structural Diversity and Exploration

This compound is a valuable scaffold for generating chemical libraries for structure-activity relationship (SAR) studies. The orthogonal reactivity of its functional groups allows for a systematic and combinatorial approach to derivatization.

A typical derivatization strategy involves:

Core Modification via Cross-Coupling: Utilizing the C2-bromo position as an anchor point for introducing a wide array of substituents through Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for exploration of the chemical space around this position.

Amide Modification: The resulting coupled products can be further modified at the C3-amide position. The amide can be hydrolyzed to the acid and then coupled with a library of amines to generate a diverse set of new amides.

Methoxy Group Transformation: In later stages, the C6-methoxy group can be demethylated to the pyridone to investigate the impact of a hydrogen-bond donor at this position.

This multi-faceted approach enables the rapid synthesis of a large number of structurally related analogues, which is a powerful tool in the discovery of new therapeutic agents.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A complete NMR analysis would provide detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For 2-Bromo-6-methoxynicotinamide, one would expect to observe distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amide group. The chemical shifts (δ), coupling constants (J), and integration of these signals would confirm the substitution pattern and connectivity of the atoms. Similarly, ¹³C NMR would show distinct peaks for each unique carbon atom in the pyridine ring, the methoxy group, and the carboxamide group. Without experimental spectra, a data table cannot be constructed.

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high precision. The expected exact mass for the molecular ion [M+H]⁺ could be calculated, and an experimental measurement would need to match this value within a very narrow margin (typically <5 ppm) to confirm the molecular formula. The isotopic pattern, particularly due to the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would provide a definitive signature in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include the N-H stretching of the primary amide, the C=O (Amide I) and N-H bending (Amide II) bands of the carboxamide group, C-O stretching of the methoxy ether, and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring. The C-Br stretching frequency would also be expected in the fingerprint region.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

Until research detailing the synthesis and full spectroscopic characterization of this compound is published, a comprehensive and accurate report as requested cannot be compiled.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxynicotinamide

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can provide detailed insights into the electron distribution, molecular orbital energies, and thermodynamic stability of 2-Bromo-6-methoxynicotinamide.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. Following this, various electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Furthermore, DFT calculations can elucidate other important electronic descriptors such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVPredicts chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined by specific DFT calculations.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor.

By simulating the molecule over nanoseconds or even microseconds, researchers can explore the different conformations that are accessible at a given temperature. This is particularly important for understanding the flexibility of the molecule, which can be crucial for its ability to bind to a target protein. For this compound, MD simulations could reveal the rotational barriers around the C-C and C-N bonds connecting the carboxamide group to the pyridine (B92270) ring, as well as the preferred orientation of the methoxy (B1213986) group.

When combined with a model of a biological target, MD simulations can also be used to study the stability of the ligand-protein complex, the role of specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the influence of water molecules in the binding process.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in quantum chemistry that uses the HOMO and LUMO to predict the reactivity of a molecule. According to FMO theory, chemical reactions are most likely to occur at the locations and in the orientations that allow for the most favorable interaction between the HOMO of one molecule and the LUMO of another.

For this compound, the distribution of the HOMO and LUMO can be used to predict its reactivity in various chemical transformations. The electron-donating methoxy group (-OCH3) and the nitrogen atom in the pyridine ring are expected to increase the energy of the HOMO and contribute significantly to its electron density. Conversely, the electron-withdrawing bromo (-Br) and nicotinamide (B372718) (-CONH2) groups will lower the energy of the LUMO and localize it on the pyridine ring.

The energy gap between the HOMO and LUMO is a key determinant of a molecule's reactivity. A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited, making it more reactive. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. For instance, a soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule.

Table 2: Predicted Reactivity of this compound Based on FMO Theory

Functional GroupInfluence on FMOsPredicted Reactivity
Methoxy (-OCH3)Raises HOMO energy, electron-donatingActivates the ring towards electrophilic attack
Bromo (-Br)Lowers LUMO energy, electron-withdrawingDirects nucleophilic substitution
Nicotinamide (-CONH2)Lowers LUMO energy, electron-withdrawingDeactivates the ring towards electrophilic attack

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, usually a protein. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity.

For this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets. Given its structural similarity to nicotinamide, a precursor to the coenzyme NAD+, plausible targets could include enzymes that utilize NAD+ or are involved in its metabolism, such as NAD+-dependent dehydrogenases or poly(ADP-ribose) polymerases (PARPs).

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. A high docking score suggests a favorable interaction. The resulting docked pose can reveal key intermolecular interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein, or halogen bonds involving the bromine atom. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Computational Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical approaches to correlate variations in the chemical structure of a series of compounds with their measured biological activity.

For this compound, a computational SAR study would involve generating a library of virtual analogs by systematically modifying its structure. For example, the bromo substituent could be replaced with other halogens or small alkyl groups, the methoxy group could be moved to other positions on the pyridine ring, or the amide group could be derivatized.

For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A QSAR model would then be built by finding a mathematical equation that relates these descriptors to a hypothetical biological activity (e.g., inhibitory concentration, IC50). A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

Applications in Chemical Biology and Drug Discovery Research

Strategic Role as a Synthetic Intermediate for Biologically Active Molecules

The strategic importance of the 2-Bromo-6-methoxynicotinamide framework lies in its capacity as a building block for more complex, biologically active molecules. The bromine atom at the 2-position of the pyridine (B92270) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, thereby allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

A pertinent example illustrating the utility of a similar bromo-methoxypyridine core is in the synthesis of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) dual inhibitors. In this context, a key synthetic step involves the Suzuki coupling of a borate (B1201080) ester with a bromo-methoxypyridine derivative, specifically 5-bromo-2-methoxypyridin-3-amine, to construct a crucial carbon-carbon bond that forms the backbone of the final inhibitor. nih.gov This demonstrates how the bromo-methoxypyridine scaffold is instrumental in building sophisticated molecular architectures designed to target specific enzymes like kinases. nih.gov This synthetic versatility allows researchers to generate diverse libraries of nicotinamide (B372718) derivatives for screening against various biological targets.

Exploration in Enzyme Inhibition Studies

Derivatives of the 6-methoxynicotinamide (B1672817) scaffold have been extensively investigated as enzyme inhibitors, leading to significant insights into enzyme function and the development of potential therapeutic agents.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (MNA). nih.gov This process uses S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov Overexpression of NNMT has been linked to various metabolic disorders, including obesity and diabetes, making it an attractive target for therapeutic intervention. nih.govnih.gov The most well-studied derivative related to the title compound is 6-methoxynicotinamide itself (the debrominated analogue), a known NNMT inhibitor. nih.govresearchgate.net

X-ray crystallography studies have provided detailed insights into how nicotinamide analogues interact with the NNMT active site. Co-crystal structures of human NNMT (hNNMT) reveal that these inhibitors bind in the nicotinamide binding pocket. researchgate.netrcsb.org For instance, the tricyclic NNMT inhibitor JBSNF-000028 binds below a specific β-hairpin structural motif and is positioned between the amino acid residues Tyr-204 and Leu-164. nih.govresearchgate.net

In the case of nicotinamide itself, the carboxamide group forms key hydrogen bonds with the side chains of Asp197 and Ser213. nih.gov Inhibitors based on this scaffold mimic these interactions. The pyridine nitrogen of nicotinamide is the site of methylation by SAM. nih.gov Crystal structures of hNNMT in complex with 6-methoxynicotinamide (referred to as JBSNF-000088) surprisingly showed that the N-methylated product of the inhibitor was bound in the active site, indicating that the inhibitor itself can act as a substrate for the enzyme. researchgate.netrcsb.orgnih.gov The binding of these ligands is further stabilized by van der Waals interactions with surrounding residues in the active site. nih.gov

The development of NNMT inhibitors has been guided by extensive structure-activity relationship (SAR) studies, which explore how chemical modifications to a core structure affect its inhibitory potency. For nicotinamide analogues, modifications at various positions on the pyridine ring have been explored to enhance binding affinity and selectivity.

For example, a series of bisubstrate-like inhibitors, which are designed to occupy both the nicotinamide and the SAM binding pockets, showed that the nature of the linker and the substituents on the aromatic rings are critical for potency. nih.govmdpi.com In one study, replacing hydroxyl and methyl groups on a linker with hydrogen resulted in a six-fold decrease in potency against hNNMT. nih.govmdpi.com Interestingly, substituting a phenyl ring on a pyrazole (B372694) moiety with a methoxy (B1213986) group led to nanomolar potency for both human and mouse NNMT. mdpi.com

The inhibitory activity of various nicotinamide analogues against different species' NNMT highlights the subtleties of the enzyme's active site. The data below showcases the IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for several key compounds.

CompoundTarget EnzymeIC₅₀ (µM)Reference
6-Methoxynicotinamide (JBSNF-000088)Human NNMT1.8 medchemexpress.com
6-Methoxynicotinamide (JBSNF-000088)Monkey NNMT2.8 medchemexpress.com
6-Methoxynicotinamide (JBSNF-000088)Mouse NNMT5.0 medchemexpress.com
JBSNF-000028 (Tricyclic Inhibitor)Human NNMT0.033 nih.gov
JBSNF-000028 (Tricyclic Inhibitor)Mouse NNMT0.21 nih.gov
5-amino-1-methylquinolineHuman NNMTNot specified, but cited as selective inhibitor nih.gov
6-methylaminonicotinamideHuman NNMTNot specified, but cited as nicotinamide-related inhibitor nih.gov

Inhibition of NNMT has profound effects on cellular metabolism, which have been observed in preclinical in vitro and animal models. By blocking the methylation of nicotinamide, NNMT inhibitors increase the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and signaling. researchgate.net Concurrently, NNMT inhibition reduces the consumption of the methyl donor SAM, which can affect other cellular methylation processes. researchgate.net

In preclinical studies using mouse models of diet-induced obesity, treatment with the NNMT inhibitor 6-methoxynicotinamide (JBSNF-000088) led to a significant reduction in body weight, improved insulin (B600854) sensitivity, and normalized glucose tolerance. nih.govrcsb.org These beneficial metabolic effects were directly linked to the inhibition of NNMT, as they were not observed in NNMT knockout mice under the same conditions. rcsb.org The reduction in body weight occurred despite no significant changes in food intake, suggesting an increase in energy expenditure. rcsb.org These findings underscore the potential of NNMT inhibitors to modulate key metabolic pathways involved in energy homeostasis and glucose metabolism. nih.govnih.gov

The nicotinamide scaffold is a privileged structure in medicinal chemistry and has been explored for its potential to inhibit other enzyme classes beyond NNMT.

The development of inhibitors for Tyrosine-protein kinases , a large family of enzymes crucial in cellular signal transduction, has involved various heterocyclic scaffolds. A patent for "Substituted nicotinamide derivatives as kinase inhibitors" indicates that the nicotinamide core is being investigated for its ability to modulate tyrosine kinase signaling. google.com Furthermore, the synthesis of potent kinase inhibitors, such as those targeting Bcr/Abl kinase, has utilized bromo-pyrimidine analogues, highlighting the utility of bromo-substituted heterocycles in generating kinase inhibitor libraries. researchgate.net The successful synthesis of PI3K/mTOR dual inhibitors using a bromo-methoxypyridine scaffold further solidifies the potential of this chemical class in targeting protein kinases. nih.gov

In contrast, the exploration of the this compound scaffold for the inhibition of Werner syndrome helicase (WRN) is not well-documented in the available literature. WRN is a promising synthetic lethal target for cancers with microsatellite instability. cncb.ac.cn Current research into WRN inhibitors has focused on other chemical structures, such as triazolo-pyrimidine and thiophen-2-ylmethylene bis-dimedone derivatives. cncb.ac.cn

Nicotinamide N-Methyltransferase (NNMT) Inhibition and Mechanistic Insights

Development as Lead Compounds for Target Identification and Validation

While not typically a lead compound itself, this compound serves as a crucial starting material for the generation of compound libraries used in the identification and validation of novel drug targets. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for medicinal chemists to introduce molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the nicotinamide core to identify potent and selective modulators of biological targets.

The nicotinamide scaffold is a well-established pharmacophore present in numerous enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. The synthesis of complex PARP inhibitors often involves the use of functionalized nicotinamide derivatives. For instance, a structurally related compound, tert-butyl 4-(2-bromo-6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate, has been utilized as an intermediate in the synthesis of potent PARP1 inhibitors. This highlights the potential of this compound as a precursor for novel therapeutics that target DNA repair pathways and other cellular processes.

The strategic placement of the bromo and methoxy groups allows for the creation of derivatives with tailored properties to probe the active sites of various enzymes and receptors. By systematically replacing the bromine atom with different functional groups, researchers can perform structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of lead compounds.

Utility in Agrochemical Research (e.g., Herbicidal Agents)

The nicotinamide moiety is a key component in a number of successful agrochemicals, including fungicides, insecticides, and herbicides. Research has demonstrated that derivatives of nicotinic acid can exhibit significant biological activity against various plant pathogens. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, showing promising fungicidal activity against cucumber downy mildew. mdpi.com

In this context, this compound represents a valuable starting material for the development of novel agrochemical agents. The bromo substituent can be readily displaced or used in cross-coupling reactions to introduce a wide array of chemical functionalities. This allows for the creation of diverse libraries of nicotinamide derivatives that can be screened for herbicidal, fungicidal, or insecticidal properties. The methoxy group can also be modified to fine-tune the physicochemical properties of the resulting compounds, such as solubility and stability, which are critical for their efficacy in an agricultural setting.

The exploration of nicotinamide derivatives in agrochemical research is an active area, and the versatility of this compound as a synthetic intermediate positions it as a key component in the discovery of next-generation crop protection agents.

Design of Molecular Probes and Chemical Tools

Molecular probes are essential tools in chemical biology for the study of biological processes and the identification of new drug targets. The design of effective molecular probes often requires a scaffold that can be readily functionalized with reporter groups, such as fluorescent dyes or affinity tags, without compromising its binding to the target protein.

This compound offers a suitable platform for the development of such chemical tools. The bromine atom can serve as an attachment point for linkers that connect the nicotinamide core to a variety of functional moieties. For example, a fluorescent dye could be introduced via a Suzuki coupling reaction, allowing for the visualization of the probe's interaction with its target within a cellular environment. Alternatively, an affinity tag, such as biotin, could be appended to facilitate the isolation and identification of the probe's binding partners.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Currently, established and optimized synthetic routes for 2-Bromo-6-methoxynicotinamide are not detailed in prominent chemical literature. Future research would necessitate the development of such protocols. A primary focus would be on creating sustainable and efficient methods, likely moving away from classical, multi-step syntheses that may involve hazardous reagents or produce significant waste.

Future synthetic strategies could explore:

Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents and novel catalytic systems to improve the ecological footprint of the synthesis.

Flow Chemistry: Employing continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity.

C-H Activation: Direct C-H functionalization techniques could provide a more atom-economical approach to introducing the bromo or methoxy (B1213986) groups onto the nicotinamide (B372718) scaffold, bypassing the need for pre-functionalized starting materials.

Advanced Computational Design of Derivatives with Tuned Reactivity or Biological Activity

In the absence of experimental data, computational modeling stands as a powerful predictive tool. Future research could leverage in silico methods to design derivatives of this compound with tailored properties. Density functional theory (DFT) and other quantum chemical methods could be used to predict how modifications to the core structure would influence its electronic properties, reactivity, and potential interactions with biological targets. researchgate.netnih.govresearchgate.netmdpi.com The presence of a halogen atom, in particular, opens avenues for exploring halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. nih.gov Computational tools could model these interactions to design compounds with enhanced binding affinities for specific proteins.

Integration with High-Throughput Screening for Discovery of New Molecular Targets

Should this compound be synthesized, it could be incorporated into high-throughput screening (HTS) libraries. These large-scale automated assays allow for the rapid testing of thousands of compounds against a multitude of biological targets. The unique electronic and steric properties conferred by the bromo and methoxy substituents could lead to novel interactions with proteins that are not observed with other nicotinamide analogs. HTS could therefore be a critical step in identifying potential enzymes or receptors that are modulated by this compound, thereby uncovering its therapeutic potential.

Exploration of its Role in Complex Biological Systems (in vitro, non-clinical)

Following any promising results from HTS, further in vitro and non-clinical studies would be essential to elucidate the biological role of this compound. Initial cell-based assays could determine its cytotoxicity and general effects on cell proliferation and viability. nih.gov If a specific molecular target is identified, subsequent enzymatic assays and binding studies would be necessary to characterize the mechanism of action. For instance, many substituted nicotinamides are known to interact with enzymes involved in cellular metabolism and signaling. jlu.edu.cn Investigating the effect of this compound on such pathways in various cell lines would be a logical next step.

Application in Materials Science (if emergent from further research)

While the primary focus for nicotinamide derivatives is often in the biological sciences, the potential for applications in materials science should not be overlooked. The pyridine (B92270) ring, coupled with the reactive bromo group, could make this compound a useful building block in the synthesis of novel polymers or functional materials. Its electronic properties might also lend themselves to applications in organic electronics. However, the exploration of these avenues is entirely contingent on future research demonstrating unique and advantageous properties of the compound or its derivatives in this context.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.